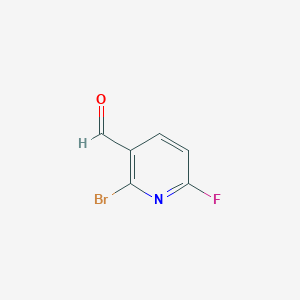![molecular formula C10H15NO4 B2769636 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1393477-05-8](/img/structure/B2769636.png)
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is an organic compound with the CAS Number: 1393477-05-8 . It has a molecular weight of 213.23 . The compound is stored at room temperature and is available in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate . The InChI Code is 1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is stored at room temperature . It is available in the form of an oil .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Synthesis Techniques: The synthesis of analogues of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a key area of research. For example, a study explored the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Applications in Drug Design
- Building Blocks for Drug Discovery: Substituted 3-azabicyclo[3.2.0]heptanes, structurally related to 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been identified as promising building blocks for drug discovery. A rapid synthesis method using common chemicals was developed, emphasizing its potential in pharmaceutical research (Denisenko et al., 2017).
Chemical Reactions and Transformations
- Cycloaddition Reactions: The compound and its derivatives have been studied in various chemical reactions. For instance, cycloaddition of certain mesoionic compounds with dimethyl 7-tosyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate leads to aromatic heterocycles, highlighting its reactivity and potential for creating complex molecules (Matsukubo & Kato, 1976).
Structural Analysis and Characterization
- X-ray Structural Investigation: Novel azabicyclic systems containing aziridine rings, related to the structure of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been synthesized and analyzed using x-ray structure analysis. This provides insights into the structural aspects of these compounds (Mishniev et al., 1986).
Electrophilic Reactions
- Chalcogenation Reactions: Electrophilic chalcogenation (sulfenylation and selenenylation) reactions of 7-azabicyclo[2.2.1]heptadiene derivatives, similar to 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, have been examined. These studies demonstrate the compound's reactivity in forming 1,2-addition products (Gavrilova et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate are currently unknown. This compound is a derivative of 7-oxanorbornanes , which are known to have interesting biological activity . .
Mode of Action
The mode of action of 2,3-Dimethyl 7-azabicyclo[22It’s possible that it may interact with its targets in a similar manner to other 7-oxanorbornane derivatives
Biochemical Pathways
The biochemical pathways affected by 2,3-Dimethyl 7-azabicyclo[22As a derivative of 7-oxanorbornanes
Result of Action
The molecular and cellular effects of 2,3-Dimethyl 7-azabicyclo[22Given its structural similarity to 7-oxanorbornanes
Eigenschaften
IUPAC Name |
dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPBIOZQSLXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2769553.png)

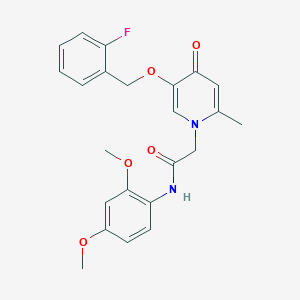

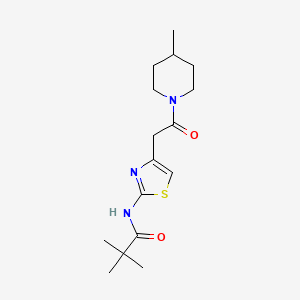
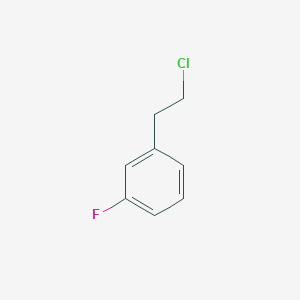

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2769563.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)
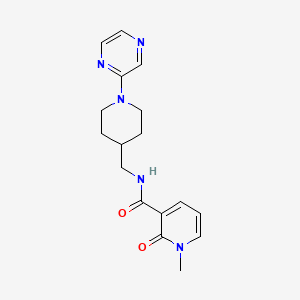

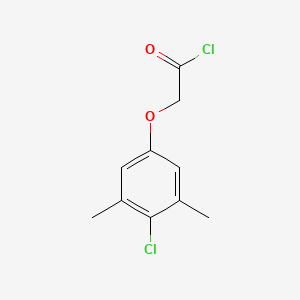
![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
